

comparative analysis of hopane and sterane distribution in source rocks

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Compound of Interest

Compound Name: Hopane

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A Comparative Analysis of **Hopane** and Sterane Distribution in Source Rocks

Introduction

Hopanes and steranes are saturated polycyclic hydrocarbons that serve as crucial biomarkers in petroleum geochemistry.[1][2] These complex organic molecules, derived from the cell membranes of once-living organisms, are preserved in sedimentary rocks and petroleum. Their distribution and relative abundance provide invaluable insights into the origin of organic matter, the depositional environment of source rocks, and their thermal maturity. This guide offers a comparative analysis of **hopane** and sterane distribution, presenting quantitative data, experimental protocols, and visual aids to assist researchers in the fields of geology, chemistry, and petroleum exploration.

Hopanes are primarily derived from bacterio**hopane**polyols, which are components of prokaryotic (bacterial) cell membranes.[3][4] In contrast, steranes originate from sterols, which are abundant in eukaryotic organisms such as algae and higher plants.[2][4] This fundamental difference in biological precursors is the cornerstone of their application in distinguishing the type of organic matter that contributed to a source rock.

Comparative Distribution and Geochemical Significance

The relative abundance of **hopanes** and steranes, often expressed as the sterane/**hopane** ratio, is a primary indicator of the source of organic matter. A high sterane/**hopane** ratio (approaching or exceeding 1.0) is typically indicative of organic matter derived from marine environments, where algae are significant primary producers.^[5] Conversely, a low sterane/**hopane** ratio suggests a greater contribution from terrestrial organic matter, which has been subjected to significant microbial reworking, or a direct input from bacterial biomass.^[5]

Beyond the simple ratio, the distribution of individual **hopane** and sterane compounds provides more granular information about the depositional environment and thermal history of the source rock.

Depositional Environment

Several biomarker ratios derived from **hopane** and sterane analysis are used to interpret the paleoenvironment:

- **Pristane/Phytane (Pr/Ph) Ratio:** While not direct **hopane** or sterane derivatives, these isoprenoids are often analyzed alongside them and provide information on redox conditions. A Pr/Ph ratio greater than 3.0 suggests oxic conditions, often associated with terrestrial plant input, while a ratio less than 1.0 indicates anoxic, typically marine or hypersaline, environments.^[6]
- **Gammacerane Index (G/C30 **hopane**):** Gammacerane is associated with stratified water columns and hypersaline conditions. A low gammacerane index (< 0.3) is indicative of a freshwater depositional environment.^[6]
- **C29/C30 **Hopane** Ratio:** Ratios greater than 1 are often found in oils generated from carbonate-rich source rocks, whereas lower ratios are associated with shales.^[5]
- **Diasterane/Sterane Ratio:** The conversion of regular steranes to diasteranes is catalyzed by acidic clay minerals. A high diasterane/sterane ratio is therefore indicative of a clay-rich (shale) source rock.^{[4][7]}

Thermal Maturity

As source rocks are buried and heated, the stereochemistry of **hopane** and sterane molecules undergoes predictable changes (isomerization). These changes are used to assess the thermal

maturity of the rock and its potential to generate hydrocarbons.

- C31 or C32 22S/(22S+22R) Homohopane Ratio: This ratio increases with maturity, reaching an equilibrium value of 0.57 to 0.62 in mature source rocks.[\[8\]](#)
- C29 $\alpha\alpha\alpha$ 20S/(20S+20R) Sterane Ratio: This ratio also increases with thermal maturity, with equilibrium values between 0.52 and 0.55 corresponding to the peak oil generation window. [\[2\]](#)
- Moretane/Hopane (C30 $\beta\alpha/\alpha\beta$) Ratio: Moretanes are less stable than their hopane counterparts and their relative abundance decreases with increasing maturity. A ratio of less than 0.15 is indicative of a mature source rock.[\[4\]](#)[\[8\]](#)
- Ts/(Ts+Tm) Ratio: Ts (18 α (H)-22,29,30-trisnorhopane) is more thermally stable than Tm (17 α (H)-22,29,30-trisnorhopane). Therefore, the Ts/(Ts+Tm) ratio increases with maturity.

Quantitative Data Presentation

The following tables summarize key hopane and sterane biomarker ratios from various source rock formations, illustrating their application in geochemical analysis.

Table 1: Hopane and Sterane Ratios for Source Rock Characterization

Parameter	Nkporo Formation[5]	Enugu Shale[5]	Cretaceous Shales (Golpayegan)[4]	Latrobe Group[6]	Barreirinha Formation[9]
Sterane/Hopane Ratio	0.07 - 0.27	0.05 - 0.32	0.86 - 1.1	-	> 7 (indicative of reworked/terrestrial OM)
Pristane/Phytane (Pr/Ph)	-	-	0.93 - 1.1	> 3.0	-
Diasterane/Sterane Ratio	-	-	1.28 - 1.68	0.08 - 0.51	-
Gammacerane Index (G/C30 Hopane)	-	-	-	0.04 - 0.23	Low to absent
C29/C30 Hopane Ratio	0.71 - 0.82	0.59 - 0.79	-	-	-

Table 2: Biomarker Ratios for Thermal Maturity Assessment

Parameter	Equilibrium Value	Nkporo Formation[5]	Enugu Shale[5]	Cretaceous Shales (Golpayegan)[4]	Latrobe Group[6]	Montney Formation[8]
C31 22S/(22S+22R) Hopane	~0.6	-	-	-	-	0.56 - 0.63
C29 20S/(20S+20R) Sterane	~0.52 - 0.55	-	-	Equivalent to 0.93-0.95% Vitrinite Reflectance	0.22 - 0.45	-
Moretane/ Hopane Ratio	< 0.15 (Mature)	-	-	0.10 - 0.34	-	0.11 - 0.14
Ts/(Ts+Tm) Ratio	Increases with maturity	-	-	0.31 - 0.42	-	-

Experimental Protocols

The analysis of **hopanes** and steranes in source rocks is primarily conducted using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

- Source rock samples are first cleaned and then crushed into a fine powder (e.g., 200 mesh).
[10][11]
- The powdered rock is then subjected to solvent extraction, typically using a Soxhlet apparatus with a mixture of dichloromethane and methanol (e.g., 93:7 v/v) for an extended period (e.g., 72 hours) to obtain the soluble organic matter.[10][11]

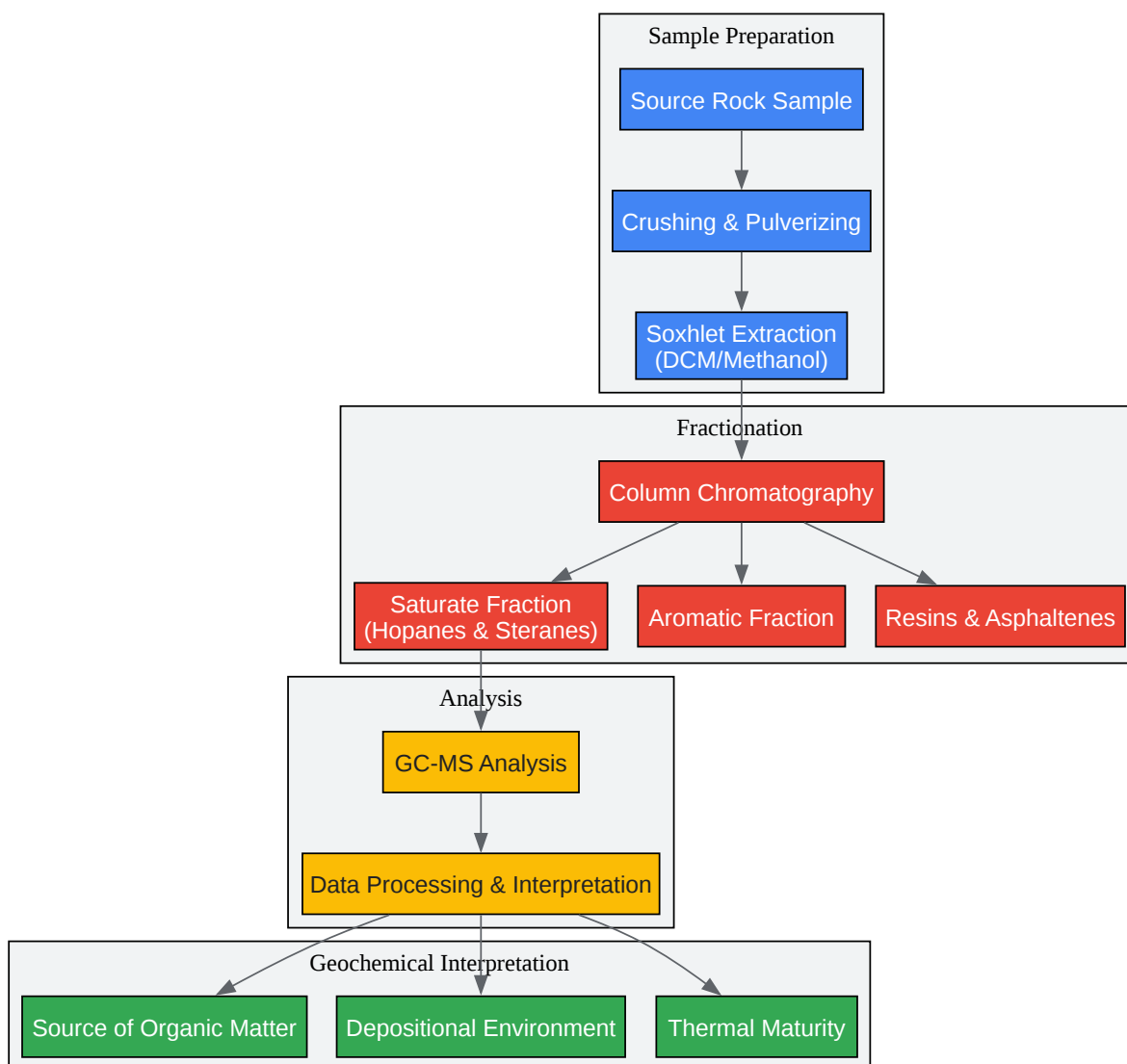
2. Fractionation:

- The extracted organic matter is separated into different fractions: saturates, aromatics, resins, and asphaltenes. This is commonly achieved using column chromatography.[\[10\]](#)[\[11\]](#)
Hopanes and steranes are concentrated in the saturate fraction.

3. GC-MS Analysis:

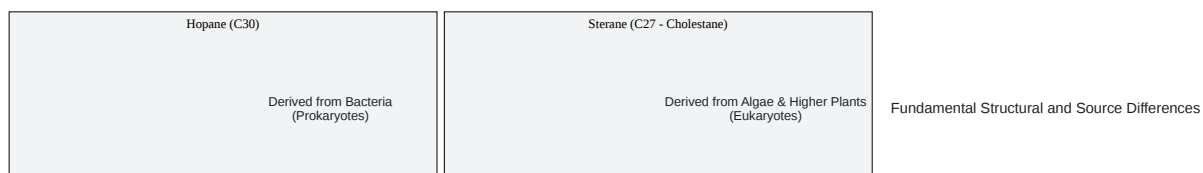
- The saturate fraction is analyzed using a GC-MS system.[\[10\]](#)[\[11\]](#)[\[12\]](#)
- Gas Chromatography (GC): The sample is injected into a GC equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μ m). The oven temperature is programmed to ramp up in stages to separate the different hydrocarbon compounds based on their boiling points. For example, an initial hold at 50°C, followed by ramping to 310°C.[\[10\]](#)[\[11\]](#)
- Mass Spectrometry (MS): As the compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z).
- Selected Ion Monitoring (SIM): For biomarker analysis, the mass spectrometer is often operated in SIM mode to enhance sensitivity and selectivity for specific compounds.
Hopanes and their derivatives are identified by monitoring the characteristic fragment ion at m/z 191, while steranes are identified by monitoring m/z 217.[\[12\]](#)

Mandatory Visualizations



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Caption: Workflow for the extraction and analysis of **hopane** and sterane biomarkers from source rocks.



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Caption: Basic chemical structures of a C30 **hopane** and a C27 sterane, highlighting their different biological origins.

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